molecular formula C12H15NOS B14876380 7-(o-Tolyl)-1,4-thiazepan-5-one

7-(o-Tolyl)-1,4-thiazepan-5-one

Cat. No.: B14876380
M. Wt: 221.32 g/mol
InChI Key: JRAOKGPXIYSLQT-UHFFFAOYSA-N
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Description

7-(o-Tolyl)-1,4-thiazepan-5-one is an organic compound that features a thiazepane ring substituted with an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(o-Tolyl)-1,4-thiazepan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of o-tolylamine with a suitable thioamide, followed by cyclization to form the thiazepane ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an inert solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions: 7-(o-Tolyl)-1,4-thiazepan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or sulfonates.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

7-(o-Tolyl)-1,4-thiazepan-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(o-Tolyl)-1,4-thiazepan-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

  • 7-(m-Tolyl)-1,4-thiazepan-5-one
  • 7-(p-Tolyl)-1,4-thiazepan-5-one
  • 1,4-Thiazepan-5-one derivatives with different aromatic substitutions

Comparison: 7-(o-Tolyl)-1,4-thiazepan-5-one is unique due to the ortho substitution on the aromatic ring, which can influence its reactivity and interaction with biological targets

Properties

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

7-(2-methylphenyl)-1,4-thiazepan-5-one

InChI

InChI=1S/C12H15NOS/c1-9-4-2-3-5-10(9)11-8-12(14)13-6-7-15-11/h2-5,11H,6-8H2,1H3,(H,13,14)

InChI Key

JRAOKGPXIYSLQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)NCCS2

Origin of Product

United States

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